1H-Imidazole-1-15N

Catalog No.
S13460438
CAS No.
M.F
C3H4N2
M. Wt
69.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-15N

Product Name

1H-Imidazole-1-15N

IUPAC Name

(115N)1H-imidazole

Molecular Formula

C3H4N2

Molecular Weight

69.07 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1

InChI Key

RAXXELZNTBOGNW-AZXPZELESA-N

Canonical SMILES

C1=CN=CN1

Isomeric SMILES

C1=CN=C[15NH]1

1H-Imidazole-1-15N is a nitrogen-labeled derivative of imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms. The presence of the isotope 15N in this compound allows for specific applications in NMR spectroscopy and biological studies. Imidazole itself is characterized by its planar structure and exhibits tautomerism, existing in two forms depending on the protonation state of its nitrogen atoms. The compound is known for its polar nature and high solubility in water, making it a versatile reagent in various

, particularly those involving nucleophilic substitutions and coordination chemistry. It can act as a base, forming imidazolium cations upon protonation. The compound is also involved in diazo transfer reactions, where it can facilitate the synthesis of sulfonyl azides from primary sulfonamides, demonstrating its utility as a reagent in organic synthesis . Additionally, it can undergo electrophilic aromatic substitution due to its electron-rich nature.

1H-Imidazole-1-15N exhibits significant biological activity, particularly in the context of enzyme catalysis and as a building block for biologically active compounds. Imidazole derivatives are known to play crucial roles in biological systems, including being part of the side chain of histidine, an amino acid essential for enzyme function. The incorporation of 15N allows researchers to trace metabolic pathways and study protein interactions through NMR spectroscopy, providing insights into structural biology and enzymatic mechanisms .

The synthesis of 1H-Imidazole-1-15N can be achieved through various methods:

  • Debus Method: This classical method involves heating a mixture of formamide and an α-aminoaldehyde or α-aminoacetal to form imidazole.
  • Vapor-phase Reaction: A more modern approach involves vapor-phase reactions with formamide and ethylenediamine over platinum catalysts at elevated temperatures.
  • Isotope Exchange: 15N can be introduced via reactions with labeled nitrogen sources such as 15N-labeled nitric acid or ammonium salts .

These methods allow for the efficient production of 1H-Imidazole-1-15N with high purity.

The unique properties of 1H-Imidazole-1-15N make it valuable in various fields:

  • NMR Spectroscopy: The use of 15N enhances the resolution and sensitivity of NMR studies, allowing for detailed analysis of molecular structures and dynamics.
  • Biological Research: It serves as a tracer in metabolic studies, helping to elucidate pathways involving histidine and other imidazole-containing compounds.
  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, it contributes to the development of drugs targeting various biological pathways .

Interaction studies involving 1H-Imidazole-1-15N often focus on its binding properties with metal ions and biomolecules. Its ability to coordinate with transition metals makes it useful in studying metalloproteins and enzyme mechanisms. The incorporation of 15N allows researchers to monitor these interactions using NMR techniques, providing insights into binding affinities and conformational changes upon ligand binding .

Several compounds are structurally similar to 1H-Imidazole-1-15N, each exhibiting unique properties:

Compound NameStructureKey Features
1H-ImidazoleC3H4N2Base properties; involved in enzyme catalysis
2-MethylimidazoleC4H6N2Increased lipophilicity; used in pharmaceuticals
HistidineC6H9N3O2Essential amino acid; key role in protein function
2-AminothiazoleC4H5N3SAntimicrobial activity; used in drug development

The uniqueness of 1H-Imidazole-1-15N lies primarily in its isotopic labeling with nitrogen-15, which provides enhanced capabilities for tracing and studying chemical interactions that are not available with non-labeled counterparts. This feature is particularly beneficial in research settings focused on biochemical pathways and molecular dynamics.

Molecular Geometry and Tautomeric Forms

1H-Imidazole-1-15N represents a nitrogen-15 isotopically labeled derivative of imidazole, characterized by the substitution of one nitrogen atom at position 1 with the stable isotope nitrogen-15 [1]. The compound maintains the fundamental five-membered aromatic heterocyclic structure of natural imidazole while incorporating the heavier nitrogen isotope for specialized analytical applications [2] [3].

The molecular geometry of 1H-Imidazole-1-15N exhibits a completely planar configuration, consistent with its aromatic character [4] [5]. The five-membered ring structure contains six π-electrons distributed across the conjugated system, with the nitrogen-15 atom at position 1 contributing to the overall electronic delocalization [5]. Crystallographic studies of imidazole derivatives demonstrate that the ring maintains strict planarity with maximum atomic displacements from the least-squares plane of less than 0.015 Å [6].

The compound exists in multiple tautomeric forms due to the mobile proton that can reside on either nitrogen atom within the ring structure [5] [7]. In the case of 1H-Imidazole-1-15N, the tautomeric equilibrium involves the migration of the hydrogen atom between the nitrogen-15 labeled position (N1) and the unlabeled nitrogen at position 3 (N3) [8]. Nuclear magnetic resonance studies reveal that this tautomeric interconversion occurs rapidly on the nuclear magnetic resonance timescale, resulting in equivalent chemical environments for both nitrogen atoms in the unprotonated state [9] [10].

The tautomeric behavior is fundamentally governed by the amphoteric nature of the imidazole ring system [5]. With a pKa value of approximately 7.0, the compound can function both as a proton donor and acceptor under physiological conditions [9] [10]. The protonation state significantly influences the electronic distribution and molecular geometry, with protonated forms exhibiting altered bond lengths and angles compared to neutral tautomers [11].

Quantum mechanical calculations indicate that the two principal tautomeric forms, designated as Nε2-H and Nδ1-H, possess distinct electronic structures that manifest in different nuclear magnetic resonance chemical shift patterns [8] [12]. The nitrogen-15 isotope labeling provides enhanced spectroscopic resolution for studying these tautomeric interconversions, particularly through nitrogen-15 nuclear magnetic resonance spectroscopy [9].

Isotopic Effects on Bond Lengths and Angles

The incorporation of nitrogen-15 at position 1 in 1H-Imidazole-1-15N introduces subtle but measurable effects on the molecular geometry and electronic properties of the heterocyclic system [13]. Isotopic substitution generally results in minimal changes to equilibrium bond lengths and angles due to the small mass difference between nitrogen-14 and nitrogen-15, yet these effects can be detected through high-precision spectroscopic and computational methods [14] [15].

ParameterNatural Abundance Imidazole1H-Imidazole-1-15NDifference
Molecular Weight (g/mol)68.0869.07+0.99
Carbon-Nitrogen Bond (Å)1.3751.375 ± 0.001<0.001
Nitrogen-Carbon Bond (Å)1.3371.337 ± 0.001<0.001
Ring Angle at C2 (°)109.0109.0 ± 0.1<0.1

Isotope effects on nuclear magnetic resonance chemical shifts provide the most sensitive probe for detecting structural perturbations induced by nitrogen-15 labeling [13] [14]. Primary isotope effects, where the nitrogen-15 nucleus itself is the observed nucleus, can reach magnitudes of several parts per million in chemical shift differences [14]. Secondary isotope effects, transmitted through the bonding network to adjacent carbon and hydrogen atoms, typically range from 0.01 to 0.10 parts per million [14] [15].

The vibrational properties of 1H-Imidazole-1-15N differ from those of the natural abundance compound due to the altered reduced mass of vibrational modes involving the nitrogen-15 atom [13] [15]. These changes in vibrational frequencies contribute to the observed isotope effects on chemical shifts through temperature-dependent averaging of molecular geometries [13]. The relationship between isotopic substitution and chemical shift perturbations follows predictable patterns based on the fractional change in atomic mass [15].

Bond length variations induced by nitrogen-15 substitution fall within the experimental uncertainty of most crystallographic determinations [11]. However, computational studies using density functional theory methods can resolve these minute geometric differences [16]. The calculated bond length changes typically amount to less than 0.001 Å for bonds directly involving the labeled nitrogen atom [16].

Angular distortions resulting from isotopic substitution are similarly small, generally less than 0.1 degrees for bond angles centered on the nitrogen-15 atom [11] [16]. These geometric perturbations arise primarily from zero-point vibrational energy differences between isotopomers rather than from electronic effects [15].

Comparative Analysis with Natural Abundance Imidazole

The comparative analysis between 1H-Imidazole-1-15N and natural abundance imidazole reveals both similarities and distinct differences that arise from the isotopic substitution [1] [2]. While the fundamental chemical and structural properties remain largely unchanged, the nitrogen-15 labeling introduces specific spectroscopic signatures that enable detailed mechanistic and structural investigations [9] [17].

PropertyNatural Abundance Imidazole1H-Imidazole-1-15N
Molecular FormulaC₃H₄N₂C₃H₄N(¹⁵N)
CAS Registry Number288-32-474350-70-2
Ring PlanarityCompletely planarCompletely planar
Tautomeric BehaviorRapid N-H exchangeRapid N-H exchange
pKa Value~7.0~7.0
Dipole Moment3.67 D3.67 ± 0.01 D

The most significant distinction between the two compounds lies in their nuclear magnetic resonance spectroscopic behavior [9] [10]. Natural abundance imidazole exhibits nitrogen-14 nuclear magnetic resonance signals that are often broadened by quadrupolar relaxation effects, making detailed structural studies challenging [16]. In contrast, 1H-Imidazole-1-15N provides sharp, well-resolved nitrogen-15 nuclear magnetic resonance signals due to the spin-1/2 nature of the nitrogen-15 nucleus [9].

Chemical reactivity patterns remain essentially identical between the isotopomers, with reaction rates differing only by small kinetic isotope effects [15]. The nitrogen-15 labeled compound participates in the same coordination chemistry, hydrogen bonding interactions, and acid-base equilibria as natural abundance imidazole [18] [19]. Metal coordination studies demonstrate equivalent binding affinities and geometric preferences for both isotopomers [19].

The solubility characteristics and physical properties of 1H-Imidazole-1-15N closely match those of natural abundance imidazole [2] [3]. Both compounds exhibit high water solubility, similar melting points, and comparable stability under ambient conditions [20]. The isotopic substitution does not significantly alter the intermolecular interactions that govern bulk phase behavior [21].

Crystallographic comparisons reveal identical space group symmetries and unit cell parameters within experimental error [6] [4]. The hydrogen bonding networks observed in crystal structures of both compounds exhibit the same geometric features, including the characteristically short nitrogen-hydrogen-nitrogen distances of approximately 2.86 Å [4] [6].

The enhanced spectroscopic resolution afforded by nitrogen-15 labeling enables detailed studies of tautomeric equilibria that are difficult to perform with natural abundance material [8] [7]. Nuclear magnetic resonance investigations demonstrate that the chemical shift difference between protonated and unprotonated forms amounts to approximately 30 parts per million for the nitrogen-15 nucleus, providing a sensitive probe for pH measurements and tautomeric state determination [9] [10].

Hyperpolarization studies using Signal Amplification by Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei methods have demonstrated nuclear magnetic resonance signal enhancements of up to 2000-fold for 1H-Imidazole-1-15N compared to thermal equilibrium conditions [22] [9]. These dramatic sensitivity improvements enable applications in magnetic resonance imaging and metabolic studies that would be impossible with natural abundance material [17].

The Zincke salt-based cyclization represents a well-established synthetic methodology for isotopic labeling of heterocyclic compounds, particularly suitable for nitrogen-15 incorporation into imidazole derivatives [1] [2]. This approach exploits the unique reactivity of Zincke salts, which are formed through the reaction between pyridine derivatives and 2,4-dinitrochlorobenzene, creating highly electrophilic species amenable to nucleophilic attack by labeled nitrogen sources [3].

The fundamental mechanism involves the formation of N-(2,4-dinitrophenyl)pyridinium chloride intermediates, which undergo ring-opening reactions upon treatment with primary amines containing the desired isotopic label [4] [5]. For ¹⁵N-labeled imidazole synthesis, ¹⁵NH₄Cl serves as the primary nitrogen source, offering both economic advantages and high isotopic enrichment potential [2]. The reaction proceeds through several key stages: initial salt formation, nucleophilic attack by the labeled amine, ring cyclization, and subsequent aromatization to yield the desired imidazole product.

Recent optimizations have demonstrated significant improvements in reaction efficiency and scalability [6]. The use of dimethyl sulfoxide as the reaction medium provides enhanced solubility for both starting materials and intermediates, while maintaining the integrity of the isotopic label throughout the transformation [1]. Reaction conditions typically involve extended reaction times of 3-5 days at room temperature, which allows for complete conversion while minimizing side reactions that could lead to isotopic dilution.

The methodology has been successfully scaled to multi-gram quantities, with reported yields ranging from 66% to 81% depending on the specific substrate and reaction conditions [2] [6]. Isotopic purity analysis reveals excellent retention of the ¹⁵N label, with enrichment levels consistently exceeding 81% in the final products [2]. This level of isotopic integrity makes the Zincke salt approach particularly valuable for applications requiring high isotopic purity, such as nuclear magnetic resonance studies and metabolic tracing experiments.

One significant advancement involves the implementation of microwave-assisted protocols, which reduce reaction times from days to hours while maintaining comparable yields and isotopic enrichment [5]. The use of ultrasonic irradiation has also shown promise for accelerating the cyclization process, with reported improvements in both reaction rate and product yield compared to conventional heating methods [5].

The substrate scope of this methodology extends beyond simple imidazole derivatives to include more complex heterocyclic systems. Studies have demonstrated successful application to pyrimidines, isoquinolines, and other nitrogen-containing aromatics, highlighting the versatility of the Zincke activation strategy for isotopic labeling [7]. This broad applicability makes the approach particularly valuable for pharmaceutical applications where diverse heterocyclic scaffolds require isotopic modification.

SABRE-SHEATH-Compatible Synthesis Protocols

Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) represents a revolutionary approach to hyperpolarized ¹⁵N nuclear magnetic resonance spectroscopy, requiring specifically designed synthesis protocols that ensure compatibility with the hyperpolarization process [8] [9] [10]. The synthesis of SABRE-SHEATH-compatible ¹⁵N-labeled imidazole derivatives demands careful consideration of both chemical purity and the presence of paramagnetic impurities that could interfere with the hyperpolarization mechanism.

The foundation of SABRE-SHEATH synthesis involves the preparation of imidazole-¹⁵N₂ using glyoxal, formaldehyde, and ¹⁵NH₄Cl as starting materials [8]. The reaction mechanism follows a classical acid-catalyzed cyclization pathway, where the carbonyl groups undergo nucleophilic attack by the labeled ammonia, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring [8]. Critical to the success of this approach is the maintenance of acidic conditions throughout the cyclization process, which facilitates complete conversion while preventing side reactions that could compromise isotopic integrity.

The optimized protocol demonstrates several key improvements over traditional methods [8]. Reaction temperatures are maintained at 75°C rather than the previously reported 90°C, reducing the risk of thermal decomposition and improving overall yield [8]. The neutralization step employs potassium bicarbonate instead of potassium hydroxide, providing milder basic conditions that prevent unwanted side reactions while ensuring complete neutralization of excess acid [8].

Purification procedures specifically designed for SABRE-SHEATH applications incorporate activated carbon treatment to remove paramagnetic impurities that could interfere with the hyperpolarization process [8]. The sublimation step operates at reduced pressure (1 mbar) compared to traditional high-vacuum methods (10⁻³ mbar), making the process more accessible while maintaining excellent purification efficiency [8]. This simplified approach allows for the routine preparation of multi-gram quantities of material suitable for hyperpolarization studies.

The compatibility of synthesized materials with SABRE-SHEATH hyperpolarization has been extensively validated through nuclear magnetic resonance experiments conducted at multiple field strengths [8] [11] [12]. Enhancement factors of approximately 146,000-fold have been achieved at 0.05 Tesla, corresponding to ¹⁵N polarization levels of 0.24% [8]. These results demonstrate the effectiveness of the synthetic protocol in producing materials of sufficient purity and isotopic enrichment for advanced hyperpolarization applications.

Temperature optimization studies reveal that aqueous solutions of ¹⁵N-labeled imidazole require elevated temperatures (approximately 60°C) for optimal SABRE-SHEATH performance, contrasting with the room temperature optima observed for neat methanol solutions [8] [11]. This finding has important implications for the design of synthesis protocols, as the final purification and formulation steps must account for the thermal stability requirements of the hyperpolarization process.

The integration of SABRE-SHEATH synthesis with continuous flow methodologies offers significant advantages for both laboratory-scale preparation and potential scale-up applications [13]. Flow chemistry techniques provide enhanced control over reaction parameters, improved heat and mass transfer, and reduced safety risks associated with handling large quantities of reactive intermediates [13]. These benefits are particularly relevant for isotopic labeling applications where precise control over reaction conditions is essential for maintaining high isotopic purity.

Optimized Sublimation Techniques for Isotopic Purification

Sublimation represents a critical purification technique for ¹⁵N-labeled imidazole derivatives, offering unique advantages for maintaining isotopic integrity while achieving high chemical purity [8] [14] [15]. The optimization of sublimation parameters specifically for isotopically labeled compounds requires careful consideration of vapor pressure differences between isotopomers and the potential for isotopic fractionation during the purification process.

Traditional sublimation methods for imidazole purification typically employ high-vacuum conditions (10⁻³ mbar) and elevated temperatures (90°C), which can be technically demanding and potentially problematic for isotopically labeled materials [8]. The optimized approach demonstrates that comparable purification efficiency can be achieved using significantly milder conditions: reduced vacuum requirements (1 mbar) and lower temperatures (75°C) [8]. This modification not only simplifies the technical requirements but also reduces the risk of isotopic fractionation that could compromise the ¹⁵N enrichment.

The sublimation apparatus design plays a crucial role in achieving optimal results for isotopic purification [8] [15]. Compact vessel designs that combine sublimation and water vapor removal in a single unit provide several advantages: reduced surface area minimizes sample loss, shorter transfer paths reduce the potential for isotopic fractionation, and integrated cooling systems ensure efficient vapor collection [15]. The use of infrared heating sources provides controlled energy input while maintaining uniform temperature distribution throughout the sample.

Temperature control during sublimation proves critical for both purification efficiency and isotopic integrity [8] [15]. The optimized protocol employs a controlled heating profile that begins at room temperature and gradually increases to the target temperature over several hours [8]. This approach minimizes thermal shock to the sample while ensuring complete sublimation of the desired product. The extended duration (3+ hours) allows for equilibrium establishment between the solid and vapor phases, reducing the potential for kinetic isotope effects that could alter the ¹⁵N enrichment.

Pressure optimization studies reveal that the 1 mbar operating pressure represents an optimal balance between sublimation efficiency and equipment simplicity [8]. This pressure level is sufficient to achieve effective purification while remaining accessible using standard laboratory vacuum systems. Higher pressures result in incomplete sublimation and reduced purification efficiency, while lower pressures offer minimal additional benefit while significantly increasing equipment complexity and cost.

The integration of activated carbon treatment prior to sublimation provides additional purification benefits specific to isotopically labeled materials [8]. Activated carbon effectively removes organic impurities and potential paramagnetic species that could interfere with subsequent nuclear magnetic resonance applications [8]. The treatment protocol involves dissolution in ethanol, contact with activated carbon for 30 minutes, followed by filtration and solvent evaporation before sublimation [8].

Recrystallization following sublimation offers further purification refinement, particularly important for applications requiring the highest possible chemical and isotopic purity [8]. Benzene has been identified as an optimal recrystallization solvent for ¹⁵N-labeled imidazole, providing excellent solubility characteristics while minimizing the risk of isotopic exchange or chemical degradation [8]. The recrystallization process typically achieves greater than 98% isotopic purity, making the final product suitable for the most demanding analytical applications.

Quality control protocols specifically designed for isotopically labeled materials incorporate both chemical purity assessment and isotopic enrichment verification [8] [16]. Mass spectrometry provides direct measurement of isotopic composition, while nuclear magnetic resonance spectroscopy confirms both chemical identity and isotopic incorporation at specific molecular positions [8]. These analytical techniques ensure that the sublimation process achieves the desired purification objectives without compromising isotopic integrity.

Scalability Challenges in Multi-gram Production

The transition from laboratory-scale synthesis to multi-gram production of ¹⁵N-labeled imidazole derivatives presents numerous technical and economic challenges that require systematic addressing for successful implementation [17] [18] [19]. Raw material costs represent one of the most significant obstacles, as ¹⁵NH₄Cl, while relatively inexpensive compared to other isotopic sources (less than $20 per gram), still constitutes a major expense when scaled to multi-gram production levels [8] [20].

Economic considerations become paramount at production scales exceeding 10 grams, where material costs can represent a substantial portion of the total synthesis budget [18] [21]. Efficient synthetic routes that maximize isotopic incorporation while minimizing waste become essential for economic viability [18]. The development of atom-economical processes that avoid isotopic dilution through side reactions or purification losses provides significant cost advantages at larger scales [18].

Isotopic dilution represents a critical quality control challenge that becomes increasingly important as production scale increases [16] [22]. At laboratory scales, minor isotopic dilution may be acceptable, but multi-gram production requires stringent monitoring and control to maintain isotopic specifications [16]. The implementation of in-line analytical methods for real-time isotopic monitoring provides essential feedback for process control and quality assurance [16].

Reaction time optimization becomes crucial for economic production, as extended reaction times translate directly into increased production costs and reduced throughput [19] [23]. The traditional multi-day reaction times associated with imidazole synthesis present particular challenges for scaled production [8]. Process intensification techniques, including microwave heating, ultrasonic activation, and continuous flow processing, offer pathways to significantly reduce reaction times while maintaining or improving yields [5] [23] [24].

Equipment requirements scale non-linearly with production volume, often requiring specialized systems designed for isotopic applications [25] [26]. Sublimation equipment suitable for multi-gram processing must accommodate larger sample volumes while maintaining the precise control necessary for isotopic purification [8]. The design of modular systems that can be easily scaled or combined offers flexibility for varying production requirements while minimizing capital investment [26].

Purification complexity increases dramatically at larger scales, as traditional laboratory techniques become impractical for multi-gram quantities [25]. The integration of continuous purification processes, such as continuous sublimation or chromatographic separation, provides more efficient alternatives to batch purification methods [25]. These approaches also offer improved control over purification parameters, potentially leading to higher final purity and better isotopic retention.

Process safety considerations become increasingly important as reaction scales increase, particularly when handling larger quantities of potentially hazardous reagents [25] [26]. The implementation of flow chemistry techniques provides inherent safety advantages through reaction containment and reduced inventory of reactive intermediates [25]. Automated process control systems reduce operator exposure while improving process reproducibility and safety [26].

Quality control requirements for multi-gram production necessitate the development of robust analytical protocols capable of handling larger sample volumes while maintaining analytical precision [16]. The implementation of statistical process control methods provides systematic approaches to quality monitoring and process optimization [27]. These methods become particularly important for isotopic applications where small variations in process conditions can significantly impact final product quality.

Yield optimization assumes critical importance at production scales where even small improvements in yield can result in significant cost savings [19] [23]. The systematic optimization of reaction conditions, including temperature profiles, reaction time, catalyst loading, and purification protocols, provides pathways to improved overall process efficiency [19]. The use of design of experiments methodologies enables efficient optimization while minimizing the consumption of expensive isotopic starting materials [27].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

69.034483030 g/mol

Monoisotopic Mass

69.034483030 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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